molecular formula C10H13NO B11753811 O-(2-Cyclopropylbenzyl)hydroxylamine

O-(2-Cyclopropylbenzyl)hydroxylamine

Cat. No.: B11753811
M. Wt: 163.22 g/mol
InChI Key: DXDWUEFPHVRHMH-UHFFFAOYSA-N
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Description

O-(2-Cyclopropylbenzyl)hydroxylamine: is an organic compound that features a hydroxylamine functional group attached to a benzyl group, which is further substituted with a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Cyclopropylbenzyl)hydroxylamine typically involves the reaction of 2-cyclopropylbenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a moderate temperature to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2-Cyclopropylbenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: O-(2-Cyclopropylbenzyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals and natural products.

Biology: In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug-like properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of O-(2-Cyclopropylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    O-Benzylhydroxylamine: Similar in structure but lacks the cyclopropyl ring.

    O-(Diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group instead of a benzyl group.

    Hydroxylamine-O-sulfonic acid: Features a sulfonic acid group.

Uniqueness: O-(2-Cyclopropylbenzyl)hydroxylamine is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such properties are desirable, offering advantages in terms of reactivity and selectivity compared to its analogs.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

O-[(2-cyclopropylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H13NO/c11-12-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2

InChI Key

DXDWUEFPHVRHMH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2CON

Origin of Product

United States

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